molecular formula C20H20N2O5 B11437969 6-Methyl-4-[(3,4,5-trimethoxyphenyl)amino]quinoline-2-carboxylic acid

6-Methyl-4-[(3,4,5-trimethoxyphenyl)amino]quinoline-2-carboxylic acid

Cat. No.: B11437969
M. Wt: 368.4 g/mol
InChI Key: ZSJOBLWOOBPUAO-UHFFFAOYSA-N
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Description

6-Methyl-4-[(3,4,5-trimethoxyphenyl)amino]quinoline-2-carboxylic acid is a complex organic compound that features a quinoline core substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[(3,4,5-trimethoxyphenyl)amino]quinoline-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the quinoline ring.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[(3,4,5-trimethoxyphenyl)amino]quinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-4-[(3,4,5-trimethoxyphenyl)amino]quinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an inhibitor of various enzymes and proteins, including kinases and proteases.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methyl-4-[(3,4,5-trimethoxyphenyl)amino]quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout and anti-cancer properties.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for the treatment of genital warts.

    Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.

Uniqueness

6-Methyl-4-[(3,4,5-trimethoxyphenyl)amino]quinoline-2-carboxylic acid is unique due to its specific substitution pattern on the quinoline core, which imparts distinct biological activities and chemical reactivity. Its combination of a quinoline core with a trimethoxyphenyl group and a carboxylic acid group makes it a versatile compound for various applications in medicinal chemistry and scientific research.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

6-methyl-4-(3,4,5-trimethoxyanilino)quinoline-2-carboxylic acid

InChI

InChI=1S/C20H20N2O5/c1-11-5-6-14-13(7-11)15(10-16(22-14)20(23)24)21-12-8-17(25-2)19(27-4)18(9-12)26-3/h5-10H,1-4H3,(H,21,22)(H,23,24)

InChI Key

ZSJOBLWOOBPUAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)O

Origin of Product

United States

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